(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-tetralone to produce 1,2,3,4-tetrahydronaphthalen-2-ol, which is then subjected to reductive amination using methylamine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as 1,2,3,4-tetrahydronaphthalen-2-one and its substituted analogs .
Scientific Research Applications
(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s stereochemistry is crucial for its binding affinity and activity. It modulates the activity of these targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (1R,2R)-1-(ethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
Compared to its analogs, (1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol exhibits unique stereochemical properties that enhance its biological activity and selectivity. Its specific configuration allows for more effective interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
169106-10-9 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c1-12-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
KUDUKVRCFKJXBL-GHMZBOCLSA-N |
Isomeric SMILES |
CN[C@H]1[C@@H](CCC2=CC=CC=C12)O |
Canonical SMILES |
CNC1C(CCC2=CC=CC=C12)O |
Origin of Product |
United States |
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